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molecular formula C7H8FNO B107172 3-Fluoro-4-methoxyaniline CAS No. 366-99-4

3-Fluoro-4-methoxyaniline

Cat. No. B107172
M. Wt: 141.14 g/mol
InChI Key: LJWAPDSCYTZUJU-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

To a cold (5°), stirred solution of 776 g. (3.44 mol) of stannous chloride dihydrate in 1500 mL of concentrated hydrochloric acid was added, dropwise, a solution of 147 g. (0.861 mol) of 2-fluoro-4-nitroanisole in 3.0 L of ethanol at such a rate that the temperature of the reaction mixture did not exceed 23°. The suspension was stirred for 6 hours at room temperature. The ethanol was removed in vacuo at temperatures below 45°, and the residue was diluted with 3.0 L of water then basified with 1.0 L of 50% sodium hydroxide. The temperature of the mixture was maintained below 23° during the dropwise addition of the base.
[Compound]
Name
stannous chloride dihydrate
Quantity
3.44 mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
0.861 mol
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12]>Cl.C(O)C>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([O:11][CH3:12])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
3.44 mol
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.861 mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OC
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
To a cold (5°), stirred solution of 776 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 23°
STIRRING
Type
STIRRING
Details
The suspension was stirred for 6 hours at room temperature
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo at temperatures below 45°
ADDITION
Type
ADDITION
Details
the residue was diluted with 3.0 L of water
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture was maintained below 23° during the dropwise addition of the base

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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